
Sodium antimony lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium antimony lactate is a chemical compound that combines sodium, antimony, and lactate ions. It is known for its applications in various fields, including medicine, industry, and scientific research. The compound is typically used for its unique properties, such as its ability to act as a catalyst and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium antimony lactate can be synthesized through the reaction of antimony trioxide with lactic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with lactic acid and sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium antimony lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation states of antimony.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Antimony pentoxide and other antimony oxides.
Reduction: Lower oxidation states of antimony, such as antimony trioxide.
Substitution: Compounds with different ligands replacing the lactate ion.
Aplicaciones Científicas De Investigación
Sodium antimony lactate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: this compound has been explored for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium antimony lactate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, it can interact with cellular components, leading to changes in cell function and signaling pathways.
Comparación Con Compuestos Similares
Sodium lactate: A compound with similar lactate ions but without the antimony component.
Antimony trioxide: A related antimony compound used in similar applications.
Lactic acid: The parent compound of the lactate ion.
Uniqueness: Sodium antimony lactate is unique due to its combination of sodium, antimony, and lactate ions, which imparts distinct chemical and biological properties. Unlike sodium lactate, it has the added functionality of antimony, making it useful in specific industrial and medical applications.
Propiedades
Número CAS |
68083-87-4 |
|---|---|
Fórmula molecular |
C6H8NaO6Sb |
Peso molecular |
320.87 g/mol |
Nombre IUPAC |
sodium;antimony(3+);2-oxidopropanoate |
InChI |
InChI=1S/2C3H5O3.Na.Sb/c2*1-2(4)3(5)6;;/h2*2H,1H3,(H,5,6);;/q2*-1;+1;+3/p-2 |
Clave InChI |
SGZLDJXNIGOLOV-UHFFFAOYSA-L |
SMILES canónico |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






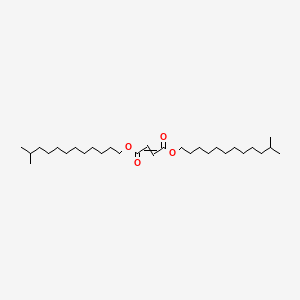

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

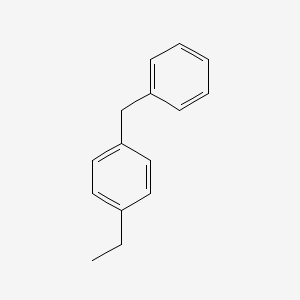
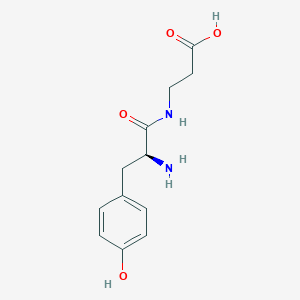
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
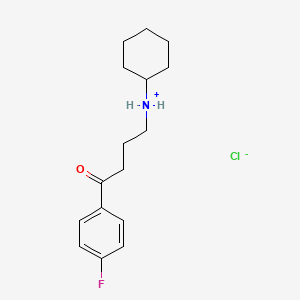
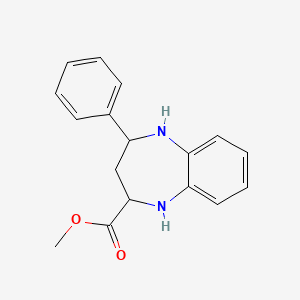
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
